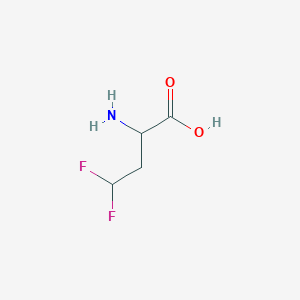

2-Amino-4,4-difluorobutanoic acid

Description

Significance of Fluorine in Amino Acid Side Chains for Research

The substitution of hydrogen with fluorine in amino acid side chains imparts a range of valuable physicochemical properties without introducing significant steric bulk, as the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.2 Å). nih.gov This seemingly subtle change can have profound effects on the electronic nature of the molecule. nih.gov Fluorine is the most electronegative element, leading to strong carbon-fluorine bonds and significant inductive effects that can alter the acidity and basicity of nearby functional groups. fu-berlin.debeilstein-journals.org These unique stereoelectronic properties can influence molecular conformation, hydrophobicity, and metabolic stability. rsc.orgmdpi.com The strategic placement of fluorine can therefore be used to fine-tune the characteristics of peptides and proteins, enhancing their stability or modulating their interactions with other molecules. rsc.org

Furthermore, the presence of the stable ¹⁹F isotope, which has a nuclear spin of 1/2 and high gyromagnetic ratio, makes fluorinated amino acids excellent probes for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the detailed investigation of protein structure, dynamics, and interactions in a complex biological environment with minimal background signal.

Overview of Non-Canonical Amino Acids in Biomolecular Studies

Beyond the 20 canonical amino acids that constitute the primary building blocks of proteins, a vast world of non-canonical amino acids (ncAAs) offers an expanded chemical toolbox for researchers. nih.gov The incorporation of ncAAs into proteins allows for the introduction of novel chemical functionalities, such as fluorescent probes, cross-linkers, and post-translational modifications. nih.gov This has become a cornerstone of protein engineering, enabling the creation of proteins with enhanced or entirely new properties.

There are several methods for incorporating ncAAs into proteins, including site-specific insertion using orthogonal tRNA/aminoacyl-tRNA synthetase pairs and residue-specific replacement in auxotrophic strains. nih.gov These techniques have paved the way for detailed structure-function studies, the development of novel biotherapeutics, and the creation of advanced biomaterials.

Specific Research Interest in 2-Amino-4,4-difluorobutanoic acid

Within the family of fluorinated amino acids, this compound, often abbreviated as DfeGly, has attracted specific research interest. researchgate.net Its difluorinated side chain presents a unique combination of steric and electronic properties that make it a valuable tool for investigating various biological phenomena.

One area of significant interest is its use in studying protein-protein interactions. For instance, the incorporation of DfeGly into the P1 position of the bovine pancreatic trypsin inhibitor (BPTI) has been shown to restore inhibitory activity to a mutant that was otherwise inactive. rcsb.orgrsc.org High-resolution crystal structures of the BPTI-trypsin complex revealed that the difluoromethyl group influences the network of water molecules in the binding pocket, contributing to the restoration of potent inhibition. rcsb.orgrsc.org

Furthermore, DfeGly has been utilized to probe the proteolytic stability of peptides. beilstein-journals.org Studies have shown that the effect of DfeGly on stability is highly dependent on its position relative to the cleavage site of the protease. beilstein-journals.orgfu-berlin.de This highlights the nuanced role that fluorination can play in modulating peptide and protein degradation.

The synthesis of (S)-2-amino-4,4-difluorobutanoic acid has been achieved through various chemical routes, enabling its availability for these diverse research applications. beilstein-journals.orgbeilstein-journals.org Its incorporation into peptides is often accomplished using standard solid-phase peptide synthesis techniques. fu-berlin.de

Below are tables summarizing key properties and research applications of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₇F₂NO₂ | nih.gov |

| Molecular Weight | 139.10 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | DfeGly, 4,4-difluoro-2-aminobutyric acid | researchgate.netnih.gov |

| Research Application | Key Findings | References |

| Protein-Protein Interactions | Incorporation into BPTI restored inhibitory activity against trypsin by modulating water networks in the binding site. | rcsb.orgrsc.orgfu-berlin.de |

| Proteolytic Stability | The effect on peptide stability against proteases like α-chymotrypsin and pepsin is position-dependent. | beilstein-journals.orgfu-berlin.de |

| Biochemical Probes | Used to study coiled-coil peptide interactions and the influence of fluorination on hydrophobic cores. | psu.edu |

| in vitro Protein Mutagenesis | Successfully incorporated into proteins via chemical aminoacylation of tRNA for site-specific mutagenesis. | nih.govbeilstein-journals.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,4-difluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUCNIMDPZQXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4,4 Difluorobutanoic Acid

General Synthetic Routes

General synthetic strategies for 2-Amino-4,4-difluorobutanoic acid often involve either the construction of the carbon skeleton followed by fluorination or the use of pre-fluorinated starting materials.

One notable synthetic route to (S)-2-amino-4,4-difluorobutanoic acid begins with the readily available amino acid, aspartic acid. fu-berlin.de This method utilizes a protection strategy involving hexafluoroacetone (B58046) (HFA) to shield both the amino and α-carboxylic acid groups. This protection facilitates the selective reduction of the side-chain carboxylic group. The synthesis culminates in a fluorination step using diethylaminosulfur trifluoride (DAST) to introduce the two fluorine atoms, yielding the target compound. fu-berlin.de

Table 1: Key Stages in the Synthesis from Aspartic Acid fu-berlin.de

| Stage | Description | Reagents |

| Protection | Simultaneous protection of the amino and α-carboxylic acid groups. | Hexafluoroacetone (HFA) |

| Reduction | Selective reduction of the side-chain carboxylic acid. | Not specified |

| Fluorination | Introduction of the gem-difluoro group. | Diethylaminosulfur trifluoride (DAST) |

| Deprotection | Removal of the HFA protecting group to yield the final amino acid. | Not specified |

This interactive table summarizes the synthetic pathway starting from aspartic acid.

An alternative to late-stage fluorination is the use of small, pre-fluorinated molecules as building blocks. These synthons are incorporated into a larger molecule to construct the final amino acid. A common strategy involves the alkylation of a glycine (B1666218) equivalent with a fluorinated electrophile. For instance, fluorinated alkyl iodides can be used to introduce the difluoroethyl side chain in the synthesis of various fluorinated amino acids. chemrxiv.org This approach is central to methods employing chiral nickel(II) complexes, where a nucleophilic glycine unit is alkylated with reagents like 1,1-difluoro-2-iodoethane. chemrxiv.orgbeilstein-journals.org

Stereoselective Synthesis of Enantiopure Forms

The biological activity of amino acids is highly dependent on their stereochemistry. Consequently, significant research has been dedicated to developing methods for the stereoselective synthesis of enantiopure (R)- or (S)-2-amino-4,4-difluorobutanoic acid.

A range of asymmetric strategies has been developed to control the stereochemistry at the α-carbon. These methods often employ chiral catalysts or auxiliaries to induce enantioselectivity. One such approach is the asymmetric hydrogenation of prochiral unsaturated precursors using cationic rhodium complexes with chiral ligands like DuPHOS. researchgate.net Another powerful technique is the Sharpless asymmetric dihydroxylation, which can be used to create chiral intermediates that are then converted into the desired fluorinated amino acid. researchgate.net An efficient chiral synthesis of N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester has been reported, achieving high enantiomeric excess, which is crucial for its application as a P1 group in potent HCV NS3 protease inhibitors. researchgate.net

Among the most powerful and widely reported methods for the asymmetric synthesis of fluorinated amino acids is the use of chiral nickel(II) complexes. beilstein-journals.orgfu-berlin.de This strategy typically involves the alkylation of a Ni(II) complex formed from a Schiff base of glycine and a chiral auxiliary. nih.govmdpi.com The chiral environment created by the metal complex directs the approach of the electrophile, leading to high diastereoselectivity.

This method has proven to be robust and scalable, allowing for the gram-scale synthesis of enantiopure fluorinated amino acids with enantiomeric excesses often exceeding 94%. chemrxiv.org The process involves alkylation of the chiral Ni(II)-glycine Schiff base complex, followed by acidic hydrolysis to disassemble the complex, which liberates the free amino acid and allows for the recovery of the chiral auxiliary. nih.gov

Table 2: Features of the Chiral Ni(II) Complex Method

| Feature | Description |

| Core Component | A Schiff base of glycine and a chiral amine, complexed to Nickel(II). nih.govmdpi.com |

| Key Reaction | Alkylation with a fluorinated electrophile (e.g., a difluoroethyl iodide). beilstein-journals.org |

| Stereocontrol | The chiral ligand on the Ni(II) complex directs the stereochemical outcome of the alkylation. chemrxiv.org |

| Scalability | The method has been successfully applied to gram-scale and even larger preparations. chemrxiv.orgmdpi.com |

| Enantiopurity | Products are typically obtained with high enantiomeric excess (>94% ee). chemrxiv.org |

| Auxiliary Recovery | The chiral auxiliary can often be recovered and reused after the complex is disassembled. nih.gov |

This interactive table outlines the key aspects of the widely used chiral Nickel(II) complex mediated synthesis.

Protecting Group Strategies

In multi-step syntheses of complex molecules like this compound, protecting groups are essential. organic-chemistry.org They temporarily mask reactive functional groups, such as the amino and carboxylic acid moieties, to prevent them from undergoing unwanted reactions during subsequent synthetic steps. organic-chemistry.org

The choice of protecting group is critical and depends on the specific reaction conditions. For amino acids, common amino-protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgiris-biotech.de The Boc group is typically removed under acidic conditions, while the Fmoc group is labile to basic conditions, such as treatment with piperidine. organic-chemistry.org This difference allows for an "orthogonal" protection strategy, where one group can be selectively removed without affecting the other. organic-chemistry.org

In the context of this compound and its derivatives, various protecting groups have been employed. The N-Boc protected form has been synthesized for use in solid-phase peptide synthesis (SPPS). lookchem.comsci-hub.se The Fmoc group is also widely used for SPPS applications. Additionally, the 4-pentenoyl group has been used to protect the α-amino group of (S)-2-amino-4,4-difluorobutanoic acid (referred to as DfeGly) for its use in the chemical aminoacylation of tRNA. beilstein-journals.org

Fluorenylmethyloxycarbonyl (Fmoc) Protection of the Amino Group

The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is a widely used amine protecting group in peptide synthesis and organic chemistry. Its popularity stems from its base-labile nature, allowing for its removal under mild basic conditions, which are orthogonal to many acid-labile protecting groups. This orthogonality is particularly advantageous in multi-step syntheses. mdpi.com

The standard procedure for the introduction of the Fmoc group involves the reaction of the amino acid with a Fmoc-reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base. While specific literature detailing the Fmoc protection of this compound is not abundant, a well-established protocol for the closely related (S)-2-amino-4,4,4-trifluorobutanoic acid provides a reliable methodology. This procedure involves the in situ conversion of the free amino acid to its N-Fmoc derivative. mdpi.com

The reaction typically proceeds by dissolving the amino acid in an aqueous basic solution, to which the Fmoc-reagent, dissolved in an organic solvent, is added. The reaction is stirred at room temperature until completion.

A general and environmentally benign method for the Fmoc protection of various amines and amino acids has also been reported, which utilizes aqueous media without the need for a catalyst. rsc.org This approach involves stirring the amino acid with Fmoc-Cl in a water-ethanol mixture at an elevated temperature. rsc.org

Table 1: Representative Conditions for Fmoc Protection of Amino Acids

| Reagent | Base | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Fmoc-OSu | NaHCO₃ | Acetonitrile/Water | Room Temp. | Not Specified | >90 (for trifluoro-analog) | mdpi.com |

| Fmoc-Cl | None (autocatalytic) | Water/Ethanol (3:1) | 60 | 20 min - 4 h | 80-95 (for various amino acids) | rsc.org |

Other N-Protecting Group Chemistries

Besides the Fmoc group, other N-protecting groups, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, are commonly employed in the synthesis of amino acids, including this compound and its derivatives. The choice between these protecting groups is often dictated by their stability under different reaction conditions and the specific requirements of the synthetic route.

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, typically removed with strong acids like trifluoroacetic acid (TFA). Its introduction is generally achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The synthesis of a derivative, N-Boc-L-2-amino-4-(diethylphosphono)-4,4-difluorobutanoic acid, has been reported, highlighting the utility of the Boc group in the synthesis of complex fluorinated amino acid analogs. lookchem.comsci-hub.se

The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group that is stable to both acidic and basic conditions but can be removed by catalytic hydrogenation. This makes it orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. The synthesis of N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester has been described, demonstrating the application of Cbz protection for this specific amino acid scaffold. researchgate.net

The selection of a protecting group depends on the planned subsequent reactions. For instance, if a reaction requires basic conditions, a Boc or Cbz group would be more suitable than the base-labile Fmoc group. Conversely, if hydrogenation conditions are to be used, the Cbz group would be cleaved, and thus an alternative like Fmoc or Boc would be preferred.

Table 2: Comparison of Other N-Protecting Groups for this compound and its Derivatives

| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Compound | Reference |

| Boc | Boc₂O | Not specified | Not specified | Not specified | Not specified | N-Boc-L-2-amino-4-(diethylphosphono)-4,4-difluorobutanoic acid | lookchem.comsci-hub.se |

| Cbz | Not specified | Not specified | Not specified | Not specified | High | N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester | researchgate.net |

Incorporation of 2 Amino 4,4 Difluorobutanoic Acid into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. peptide.com The incorporation of 2-Amino-4,4-difluorobutanoic acid into a peptide chain via SPPS follows the general cycle of deprotection, coupling, and washing. bachem.com However, the unique properties of this fluorinated amino acid may necessitate specific considerations in the synthesis strategy.

The choice of coupling reagent can influence the reaction kinetics and the potential for side reactions. For instance, onium salt-based reagents like HATU are known for their high efficiency, which can be particularly beneficial when coupling sterically hindered or electron-deficient amino acids. luxembourg-bio.com The electron-withdrawing nature of the fluorine atoms in this compound might slightly decrease the nucleophilicity of the amino group, potentially requiring more potent activation methods or longer coupling times to ensure complete reaction.

Optimization of the coupling reaction would involve monitoring the completion of the reaction using a qualitative method like the Kaiser test, which detects free primary amines on the resin. iris-biotech.de If incomplete coupling is observed, a second coupling step (double coupling) may be necessary. The selection of the solvent system, typically N,N-dimethylformamide (DMF), and the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can also enhance coupling efficiency. rsc.org

Table 1: Common Coupling Reagents for SPPS

| Reagent Class | Examples | General Characteristics |

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | Cost-effective, commonly used with additives like HOBt or Oxyma. |

| Onium Salts | HBTU, HATU, HCTU, COMU | High coupling efficiency, rapid reaction times, may require a non-nucleophilic base. |

Following the completion of the peptide chain assembly, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. thermofisher.com In the context of Fmoc-based SPPS, this is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.de

The cleavage cocktail usually contains TFA as the primary cleavage agent, along with a variety of scavengers to quench reactive cationic species that are generated during the deprotection of side chains and cleavage from the resin. wpmucdn.com The presence of fluorinated residues does not generally necessitate a drastic change in the standard cleavage protocols. However, the stability of the difluoromethyl group to strong acid is a key advantage.

A common cleavage cocktail, Reagent K, consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). iris-biotech.denih.gov This mixture is effective at removing common side-chain protecting groups and minimizing side reactions. nih.gov The specific composition of the cleavage cocktail can be adjusted based on the other amino acids present in the peptide sequence, particularly those with sensitive side chains such as tryptophan, methionine, or cysteine. thermofisher.comiris-biotech.de For instance, if the peptide contains sensitive residues prone to oxidation, reducing scavengers are crucial. wpmucdn.com

The general procedure involves treating the peptide-resin with the cleavage cocktail for a period of 1 to 3 hours at room temperature. thermofisher.com Following cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Representative TFA Cleavage Cocktails

| Reagent Name | Composition | Primary Use |

| Reagent K | 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT | General purpose, effective for peptides with sensitive residues like Trp, Met, Cys. iris-biotech.de |

| Reagent B | 88% TFA, 5% phenol, 5% water, 2% TIPS | Suitable for many peptides, but less effective for protecting Cys and Met from oxidation. iris-biotech.de |

| Standard | 95% TFA, 2.5% TIS, 2.5% water | For peptides without highly sensitive residues. iris-biotech.de |

Chemical Aminoacylation of Transfer RNAs (tRNAs)

An alternative and powerful strategy for incorporating non-canonical amino acids into proteins is through the use of chemically aminoacylated transfer RNAs (tRNAs) in an in vitro translation system. nih.gov This method bypasses the need for an evolved aminoacyl-tRNA synthetase specific to the unnatural amino acid.

A widely used method for the chemical aminoacylation of tRNA involves the use of a hybrid dinucleotide, cytidylyl-(3'-5')-adenosine (pdCpA). nih.gov In this approach, the non-canonical amino acid, in this case, (S)-2-amino-4,4-difluorobutanoic acid (DfeGly), is first chemically attached to the 2' or 3'-hydroxyl group of the adenosine (B11128) residue of pdCpA. nih.gov

The process begins with the appropriate protection of the amino group of this compound, for example, with a 4-pentenoyl group, and activation of its carboxyl group, often as a cyanomethyl ester. nih.gov This activated and protected amino acid is then reacted with pdCpA in an organic solvent to yield the aminoacylated dinucleotide, DfeGly-pdCpA. nih.gov

Once the aminoacylated dinucleotide (DfeGly-pdCpA) is synthesized, it is enzymatically ligated to a truncated tRNA molecule that lacks the 3'-terminal CA dinucleotide. nih.gov This ligation is catalyzed by T4 RNA ligase, resulting in a full-length, misacylated tRNA that carries this compound. nih.gov

This generated aminoacyl-tRNA can then be introduced into an in vitro protein synthesis system, such as a rabbit reticulocyte lysate or a wheat germ extract. nih.gov By programming the translation reaction with a messenger RNA (mRNA) that contains a nonsense codon (e.g., the amber codon, UAG) at the desired position, the misacylated suppressor tRNA will recognize this codon and incorporate this compound into the growing polypeptide chain. nih.gov

Table 3: Yields of Chemically Aminoacylated pdCpA with Fluorinated Amino Acids

| Amino Acid | Acronym | Yield of Aminoacyl-pdCpA (%) |

| (S)-2-amino-4,4-difluorobutanoic acid | DfeGly | 40-90 |

| (S)-2-amino-4,4,4-trifluorobutanoic acid | TfeGly | 40-90 |

| (RS)-2-amino-2-methyl-3,3,3-trifluoropropanoic acid | α-(Tfm)Ala | 40-90 |

Data sourced from a study on the chemical aminoacylation of tRNAs with fluorinated amino acids. nih.gov

Site-Specific Incorporation into Proteins for Research Applications

The ability to site-specifically incorporate this compound into proteins opens up a range of research applications aimed at understanding and engineering protein structure and function. The introduction of fluorine atoms can subtly alter the electronic and steric properties of an amino acid side chain, providing a unique tool for biophysical studies.

The incorporation of fluorinated amino acids can enhance protein stability against thermal and chemical denaturation. Furthermore, the fluorine atoms can serve as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the study of protein dynamics, conformational changes, and interactions with other molecules without the need for isotopic labeling of the entire protein.

The unique properties of fluorinated amino acids can also be exploited in protein design to create proteins with novel catalytic activities or binding specificities. The strategic placement of this compound within a protein's hydrophobic core or at an active site can provide valuable insights into the principles of protein folding and enzyme catalysis. Such engineered proteins are expected to contribute to a deeper understanding of the interactions of discrete fluorine atoms within a native protein environment. nih.gov

Influence of Difluorination on Biomolecular Structure and Properties

Conformational Effects of the Difluoromethyl Moiety

The introduction of a difluoromethyl group at the γ-position of an amino acid, as in 2-Amino-4,4-difluorobutanoic acid, imparts significant steric and electronic effects that can dictate the conformational preferences of the amino acid side chain and, by extension, the secondary structure of the peptide or protein in which it is incorporated. nih.gov

The degree of fluorination in an amino acid side chain plays a pivotal role in modulating the secondary structure of peptides. rsc.org The substitution of hydrogen atoms with fluorine can alter the delicate balance of forces that govern the formation of α-helices, β-sheets, and turns. For instance, studies on amphipathic peptides have shown that incorporating fluorinated amino acids like (2S)-4,4-difluoroethylglycine can influence the transition between different secondary structures, such as polyproline II (PPII) helices and β-sheets. This effect is attributed to the interplay between polarity and hydrophobicity, which is differentially modulated by the degree of side-chain fluorination.

Furthermore, the incorporation of γ,γ-difluoro amino acids is advantageous as they tend to maintain their optical configuration, which is crucial for predictable structural outcomes. beilstein-journals.org In contrast to fluorination at the β-position, which can sometimes lead to racemization at the α-carbon, double substitution at the γ-position generally preserves stereochemical integrity. beilstein-journals.org The conformational rigidity imposed by the difluoromethyl group can be exploited to stabilize specific secondary structures. For example, conformationally restricted peptides containing such modified amino acids have been synthesized to enforce specific folds.

The difluoromethyl group significantly influences the orientation and dynamics of the amino acid side chain. The gauche effect, an electrostatic attraction between a protonated amine and a nearby fluorine atom, favors a gauche alignment of the F–C–C–N+ moiety. nih.gov This preference can be further stabilized by hyperconjugation and intramolecular hydrogen bonding. nih.gov

In the case of this compound, the difluorinated side chain can adopt specific conformations that influence its interaction with the surrounding microenvironment within a protein. nih.gov The ability of the difluoromethyl group to act as a hydrogen bond donor has also been noted, adding another layer of complexity to its interaction potential. These conformational effects can be harnessed to control the three-dimensional structure of peptides and proteins, which is critical for their biological function.

Modulation of Peptide and Protein Stability

The introduction of this compound into a peptide or protein can have a marked effect on its stability, both in terms of its resistance to enzymatic degradation and its resilience to denaturation by heat or chemical agents.

A significant advantage of incorporating fluorinated amino acids like this compound into peptides is the enhancement of their metabolic stability. nih.gov The strong C-F bond is resistant to cleavage, making the side chain less susceptible to metabolic modification. walshmedicalmedia.com Furthermore, the steric and electronic perturbations introduced by the difluoromethyl group can hinder the recognition and binding of proteolytic enzymes, thereby slowing down the degradation of the peptide backbone. nih.govfu-berlin.de

Systematic studies on the proteolytic stability of peptides have demonstrated that the position of the fluorinated amino acid relative to the cleavage site is crucial. nih.gov In a model peptide designed to be a substrate for α-chymotrypsin and pepsin, the incorporation of this compound (DfeGly) at various positions (P2, P1', or P2') resulted in altered cleavage patterns and, in some cases, significantly improved resistance to hydrolysis. nih.govfu-berlin.de This enhanced stability is a highly desirable attribute for peptide-based therapeutics, which often suffer from rapid in vivo clearance.

| Peptide Analogue | Modification Position | Observed Effect on Proteolysis | Reference |

|---|---|---|---|

| FA-DfeGly-P2 | P2 | Altered cleavage specificity and rate | nih.gov |

| FA-DfeGly-P1' | P1' | Altered cleavage specificity and rate | nih.gov |

| FA-DfeGly-P2' | P2' | Altered cleavage specificity and rate | nih.gov |

The incorporation of fluorinated amino acids can also enhance the thermodynamic stability of proteins against thermal and chemical denaturation. acs.org This "fluorous effect" is largely attributed to the increased hydrophobicity of the fluorinated side chains, which favors their burial within the protein core. acs.org Proteins engineered with a "fluorous core," containing multiple highly fluorinated amino acids, have shown markedly greater stability compared to their non-fluorinated counterparts. nih.gov

In a study involving variants of the bovine pancreatic trypsin inhibitor (BPTI), the thermal denaturation parameters were measured for mutants containing fluorinated amino acids. rsc.org The variant containing this compound (DfeGly) at the P1 position exhibited specific thermal stability characteristics, highlighting the nuanced effects of such substitutions. rsc.org Additionally, studies using urea (B33335) as a chemical denaturant have been employed to quantify the stabilizing effects of incorporating this difluorinated amino acid into peptide structures. fu-berlin.de

| BPTI Variant | Modification | Thermal Stability Observation | Reference |

|---|---|---|---|

| BPTI-DfeGly-P1 | Alanine (B10760859) at P1 replaced with DfeGly | Specific changes in thermal denaturation parameters, indicating altered stability. | rsc.org |

Interactions in Biomolecular Systems

The unique electronic nature of the difluoromethyl group in this compound allows it to participate in a range of non-covalent interactions that can be critical for molecular recognition and binding. rsc.orgwalshmedicalmedia.com Fluorine can act as a hydrogen bond acceptor, and there is evidence that it can also engage in water-mediated contacts to stabilize a ligand within a protein's binding pocket. acs.org

A high-resolution crystal structure of a BPTI mutant, where the P1 site was substituted with this compound, in complex with bovine β-trypsin provides direct insight into its interactions. rsc.orgrcsb.org This structural data revealed that the difluorinated side chain can influence the stoichiometry and dynamics of water molecules within the S1 subsite of the protease. rsc.org Such detailed structural information is invaluable for understanding how the introduction of this non-canonical amino acid can modulate protein-protein and protein-ligand interactions, offering opportunities for the rational design of enzyme inhibitors and other bioactive molecules. biosynth.comnih.gov

Influence on Protein-Protein Interactions

The strategic incorporation of fluorine into amino acids, a process known as fluorination, can significantly modulate the physicochemical properties of peptides and proteins, thereby influencing their interactions with other biomolecules. rsc.orgfu-berlin.de The introduction of the difluoromethyl group in this compound, in particular, has been shown to have a substantial impact on protein-protein interactions, often in ways that are not easily predictable. fu-berlin.defu-berlin.de

Research has demonstrated that the effects of fluorination are highly context-dependent, with the direction and magnitude of the influence on binding affinity being contingent on a variety of factors. fu-berlin.de Computational methods, especially molecular dynamics (MD) simulations, have become invaluable tools for dissecting these complex effects at an atomic level. fu-berlin.de

A notable example of the potent influence of this compound (referred to in some studies as DfeGly) is seen in the bovine pancreatic trypsin inhibitor (BPTI), a well-characterized serine protease inhibitor. rcsb.orgrsc.org In one study, a mutant of BPTI containing an alanine at the P1 position, which is crucial for binding to trypsin, exhibited a complete loss of inhibitory activity. rcsb.org However, when (2S)-2-amino-4,4-difluorobutanoic acid was substituted at this same P1 position, the inhibitor's activity was fully restored. rcsb.org High-resolution crystal structures of the BPTI variants in complex with bovine β-trypsin revealed that the introduction of the difluoroalkyl side chain led to changes in the stoichiometry and dynamics of water molecules within the S1 subsite of the enzyme. rcsb.org This "chemical complementation" demonstrates that the strategic placement of fluorine can have a profoundly favorable impact on protein-protein interactions. rcsb.org

The introduction of fluorinated amino acids can also be used to modulate the binding selectivity of peptides. For instance, analogs of GABAergic peptides where the GABA unit was replaced with difluorinated amino acids, including a derivative of this compound, exhibited different selectivity patterns in GABA binding assays. rsc.org This highlights the potential of using such modified amino acids to fine-tune the biological activity of peptides. rsc.org

Effects on Hydrophobic Packing and Interfacial Properties

The substitution of hydrogen with fluorine in amino acid side chains, as seen in this compound, has profound effects on their hydrophobic character, which in turn influences hydrophobic packing within the protein core and the properties of biomolecular interfaces. pnas.orgnih.gov Fluorinated hydrocarbons are known to be more hydrophobic than their non-fluorinated counterparts. nih.gov For example, a trifluoromethyl group is considered to be roughly twice as hydrophobic as a methyl group. nih.gov This increased hydrophobicity is a key factor in the enhanced stability observed in many fluorinated proteins. pnas.orgd-nb.info

The incorporation of fluorinated amino acids, including this compound, into the hydrophobic core of proteins generally leads to an increase in their thermal stability. d-nb.info Studies on de novo designed four-α-helix bundle proteins have shown that the increased thermodynamic stability can be largely attributed to the increase in buried hydrophobic surface area and volume that accompanies fluorination. pnas.org Although fluorinated side chains are larger than their hydrocarbon analogs, they can often be accommodated within the protein core with minimal structural perturbation, particularly if they closely match the shape of the side chain they are replacing. pnas.org

Interestingly, while the "fluorous effect"—the tendency of highly fluorinated molecules to self-segregate from both aqueous and hydrocarbon environments—has been proposed as a potential driving force for protein-protein interactions, structural studies of highly fluorinated proteins have not found significant evidence for preferential "fluorous interactions" between fluorinated residues within the protein core. pnas.orgnih.gov Instead, the stabilizing effects appear to be better explained by the enhanced hydrophobic effect. pnas.org

The influence of fluorination on interfacial properties extends beyond the protein core to the interactions at the protein-solvent interface. The introduction of fluorine can disrupt the hydrogen-bonding network of water molecules at the protein surface. nih.gov This disruption can have complex enthalpic and entropic consequences for protein stability and ligand binding. nih.gov The high electronegativity of fluorine atoms can also alter the polarity of the amino acid side chain, which can influence interactions with both water and other protein residues. qucosa.de

In the context of self-assembled monolayers (SAMs), which serve as model systems for studying interfacial properties, fluorination has been shown to significantly impact wettability and surface energy. mdpi.comresearchgate.net Generally, increasing the degree of fluorination in the alkyl chains of SAMs leads to surfaces that are increasingly hydrophobic and oleophobic. mdpi.comresearchgate.net These studies provide insights into how the difluoromethyl group in this compound might influence the character of protein surfaces and their interactions with other molecules.

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Molecular Formula | C4H7F2NO2 | nih.govnih.gov |

| Molecular Weight | 139.10 g/mol | nih.govnih.gov |

| InChI Key | VIUCNIMDPZQXAD-UHFFFAOYSA-N | sigmaaldrich.com |

| CAS Number | 107910-31-6 | sigmaaldrich.combiosynth.com |

The following table provides an overview of research findings on the impact of incorporating this compound (DfeGly) and related fluorinated amino acids into peptides and proteins.

| System Studied | Fluorinated Amino Acid(s) | Key Findings | References |

| BPTI-Trypsin Complex | (2S)-2-amino-4,4-difluorobutanoic acid (DfeGly) | Substitution with DfeGly at the P1 position restored full inhibitory activity to an inactive BPTI mutant. This was attributed to favorable changes in the water network at the binding interface. | rcsb.orgrsc.org |

| Coiled-Coil Peptides | (S)-2-amino-4,4-difluorobutanoic acid (DfeGly), (S)-2-amino-4,4,4-trifluorobutanoic acid (TfeGly) | Difluorination (DfeGly) accelerated coiled-coil association due to increased hydrophobicity. Further fluorination (TfeGly) led to a decrease in the association rate. | fu-berlin.de |

| Phage Display of Coiled-Coils | (S)-2-amino-4,4-difluorobutanoic acid (DfeGly) and other fluorinated amino acids | Despite differences in structure and fluorine content, the fluorinated amino acids preferred the same canonical hydrophobic amino acids as interaction partners in the coiled-coil dimer. | psu.edu |

| GABAergic Peptides | Difluorinated amino acid analogs | Replacement of the GABA unit with difluorinated amino acids resulted in altered binding selectivity at GABA receptors. | rsc.org |

| De Novo Designed α-Helical Bundles | Highly fluorinated leucine (B10760876) analogs | Enhanced protein stability was primarily due to increased buried hydrophobic surface area and volume, rather than specific "fluorous interactions". | pnas.org |

Applications As a Chemical Biology Probe

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy as a Reporter Tool

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an exceptional probe for NMR spectroscopy in biological studies. nih.gov It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of a proton (¹H). nih.gov Crucially, fluorine is virtually absent from naturally occurring biomolecules, which means that ¹⁹F NMR spectra of proteins labeled with fluorinated amino acids have no background signals. nih.goved.ac.uk

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment, including van der Waals interactions and electrostatic fields, spanning a range approximately 100 times larger than that for ¹H. nih.gov This sensitivity allows for the detection of subtle changes in protein conformation and interactions. Consequently, incorporating 2-amino-4,4-difluorobutanoic acid (also referred to as DfeGly) into a protein provides a powerful handle to study its structure and function in detail, even in large proteins that are challenging to analyze by conventional NMR methods. ed.ac.uknih.govnih.gov

The introduction of this compound into a protein's structure allows researchers to monitor conformational changes with high precision using ¹⁹F NMR. The ¹⁹F chemical shift acts as a sensitive reporter on the local environment, enabling the mapping of regions within a protein that are involved in a conformational change. nih.goved.ac.uk

Research has shown that the impact of fluorine substitution on protein structure is highly dependent on the position and number of fluorine atoms. nih.gov Studies on model peptide systems have demonstrated that fluorinated aliphatic amino acids like (2S)-2-amino-4,4-difluorobutanoic acid (DfeGly) can significantly alter the secondary structure propensity of the peptide chain. acs.org This property is crucial as it allows for the fine-tuning of peptide and protein folding and stability. acs.org The ability to observe distinct resonances for different conformational states in ¹⁹F NMR spectra provides insights into the kinetics and thermodynamics of protein dynamics. nih.gov For instance, depending on the rate of exchange between conformations, the NMR signals can appear as separate sharp peaks (slow exchange), broad resonances (intermediate exchange), or a single averaged peak (fast exchange), providing direct information on the timescale of the conformational events. nih.gov

Table 1: Impact of Fluorinated Amino Acids on Peptide/Protein Properties

| Fluorinated Amino Acid | Abbreviation | Key Impact on Protein Structure & Dynamics |

|---|---|---|

| (2S)-2-amino-4,4-difluorobutanoic acid | DfeGly | Alters secondary structure propensity; position-dependent effects on fibril formation. acs.org |

| (2S)-2-amino-4-monofluorobutanoic acid | MfeGly | Can stabilize coiled-coil structures. acs.orgrsc.org |

| (2S)-2-amino-4,4,4-trifluorobutanoic acid | TfeGly | Can destabilize helical coiled-coil structures. acs.orgrsc.org |

¹⁹F NMR spectroscopy using proteins labeled with this compound is a powerful method for studying molecular recognition events. nih.gov Since the ¹⁹F chemical shift is sensitive to changes in the local environment, the binding of a ligand or another protein often induces a change in the signal of a nearby fluorine label. ed.ac.uk This allows for the detection and characterization of binding events, including the determination of binding affinities and kinetics. nih.govnih.gov

The introduction of fluorinated amino acids can directly influence protein-protein interactions. In a study involving the serine protease inhibitor BPTI, substituting a key residue with (2S)-2-amino-4,4-difluorobutanoic acid (DfeGly) had a significant impact on its interaction with bovine β-trypsin. rsc.org High-resolution crystal structures revealed that the presence of the difluorinated side chain altered the network of water molecules at the protein-protein interface, demonstrating that fluorine can have a profound and favorable impact on these interactions. rsc.org This highlights the utility of DfeGly not just as a passive observer but as a functional probe to modulate and understand the principles of molecular recognition. acs.org

Role as a Phosphoserine Mimetic for Research Reagents

Reversible protein phosphorylation is a key mechanism for regulating cellular processes. However, studying phosphorylation can be challenging due to the lability of the phosphate (B84403) group, which is susceptible to cleavage by phosphatases. To overcome this, stable analogues of phosphorylated amino acids have been developed. This compound, in its phosphonate (B1237965) form (L-2-amino-4-phosphono-4,4-difluorobutanoic acid or F₂Pab), serves as a nonhydrolyzable mimetic of phosphoserine (pSer). bnl.govnih.gov The CF₂ group is isopolar and isosteric to the oxygen atom in the C-O-P linkage of phosphoserine, creating a stable C-P bond that resists enzymatic cleavage. nih.govnih.gov

Generating antibodies that specifically recognize a protein only when it is phosphorylated at a specific site is a critical need for cell biology research. bnl.govnih.gov However, using peptides containing natural phosphoserine as immunogens can be problematic, as the phosphate group may be rapidly removed by phosphatases in vivo, preventing a robust and specific immune response. bnl.gov

The use of the nonhydrolyzable phosphoserine mimetic, F₂Pab, has proven to be a successful strategy to circumvent this issue. bnl.govnih.gov In a key study, researchers failed to generate antibodies specific to p53 phosphorylated at Serine 6 using a standard phosphopeptide. bnl.gov However, when they synthesized a peptide where phosphoserine was replaced with F₂Pab, they successfully produced polyclonal antibodies that were highly specific for the phosphorylated form of the p53 protein. bnl.govnih.gov These antibodies recognized the p53 peptide phosphorylated at Serine 6 but not the unphosphorylated version or peptides phosphorylated at other sites. bnl.govnih.gov This demonstrates that peptides containing F₂Pab are excellent tools for developing phosphorylation site-specific antibodies. bnl.govosti.gov

Table 2: Application of F₂Pab in Antibody Development for p53

| Immunogen | Outcome | Antibody Specificity | Reference |

|---|---|---|---|

| p53 peptide with phosphoserine at Ser6 | Unsuccessful in generating specific antibodies | - | bnl.gov |

| p53 peptide with F₂Pab at Ser6 position | Successful generation of polyclonal antibodies | Recognized p53 phosphorylated at Ser6; did not recognize unphosphorylated p53 or p53 phosphorylated at other sites (Ser9, Ser15, etc.). bnl.govnih.gov | bnl.govnih.gov |

The stability of the F₂Pab phosphoserine mimetic makes it an ideal building block for the solid-phase synthesis of nonhydrolyzable phosphopeptide analogues. nih.govlookchem.com These synthetic peptides are invaluable research reagents for studying the structural and functional consequences of protein phosphorylation. By incorporating F₂Pab in place of a specific serine residue, researchers can create peptides that are "constitutively phosphorylated," locking the peptide in a state that mimics its phosphorylated form. nih.gov

The synthesis typically involves using an N-Boc-protected form of the F₂Pab analogue, which is suitable for standard solid-phase peptide synthesis protocols. lookchem.comresearchmap.jp These nonhydrolyzable analogues have been used to study signal transduction pathways that depend on serine phosphorylation. nih.gov For example, a peptide containing F₂Pab was synthesized to act as an inhibitor of the Ser/Thr phosphatase PPM1A. nih.gov By replacing the natural phosphoserine with the stable mimetic, the peptide could be used to probe the enzyme's substrate recognition and inhibition without being degraded, facilitating the study of protein-protein interactions within signaling cascades. nih.govnih.govacs.org

Mechanistic Studies of Enzyme Inhibition

Exploration of Enzyme Active Site Interactions

The strategic incorporation of 2-Amino-4,4-difluorobutanoic acid (also known as DfeGly) into peptides has been used to probe enzyme active sites. For example, when substituted at key positions (P2, P1', or P2') adjacent to a cleavage site, the fluorinated side chain can influence recognition by proteases. beilstein-journals.org Alanine (B10760859) residues are sometimes used as spacers to ensure the peptide binds in an extended conformation, properly presenting the key residues to the enzyme's active site. beilstein-journals.org In one study, incorporating 2-amino-4,4-difluoro butyric acid into the P1 position of a peptide sequence resulted in a potent inhibitor of Hepatitis C virus (HCV) NS3 protease. researchgate.net This highlights the compound's ability to form productive interactions within the catalytic site of specific enzymes. researchgate.net

Furthermore, research on bovine pancreatic trypsin inhibitor (BPTI) variants showed that substituting the native amino acid with difluoroethylglycine (B13598732) (DfeGly) led to enhanced inhibitory activity against the serine protease α-chymotrypsin. fu-berlin.de This enhancement suggests that the fluorinated analog engages in favorable interactions within the active site, potentially involving fluorine-specific contacts that stabilize the enzyme-inhibitor complex. fu-berlin.defu-berlin.de

Irreversible Inactivation Mechanisms and Kinetic Analysis

While direct kinetic data for this compound is context-dependent, studies on related fluorinated analogs provide insight into the mechanism. For irreversible inhibitors, the inactivation is often time-dependent. nih.gov A related compound, 3-amino-4,4-difluorobutanoic acid, has been shown to be a potent time-dependent and irreversible inhibitor of GABA aminotransferase (GABA-T). youtube.com This type of inhibition is characterized by a "slow-onset," where an initial loose binding is followed by a conformational change leading to a more tightly bound, and ultimately, inactivated enzyme state. researchgate.net

The general model for irreversible inhibition can be described by the following scheme:

E + I ⇌ E·I → E-I

Where E is the enzyme, I is the inhibitor, E·I is the initial reversible complex, and E-I is the final, irreversibly inactivated enzyme. The analysis of reaction progress curves using non-linear regression is a standard method to determine the kinetic constants for such mechanisms. nih.gov

The table below summarizes the conceptual kinetic parameters involved in irreversible inhibition.

Kinetic Parameters for Irreversible Enzyme Inhibition

| Parameter | Description | Significance |

|---|---|---|

| Ki | Inhibition constant; the dissociation constant for the initial reversible enzyme-inhibitor complex (E·I). | Measures the initial binding affinity. A lower Ki indicates tighter binding. |

| kinact | The maximal rate constant for inactivation at a saturating concentration of the inhibitor. | Represents the first-order rate constant for the conversion of the E·I complex to the irreversibly inhibited form (E-I). |

| kinact/Ki | The second-order rate constant for inactivation; an index of the inhibitor's efficiency. | Reflects the overall effectiveness of the inhibitor, combining both binding affinity and the rate of the inactivation step. |

Stereospecificity in Enzyme-Inhibitor Complexes

Enzyme active sites are chiral environments, and as a result, their interactions with inhibitors are often highly stereospecific. This means that one enantiomer (stereoisomer) of an inhibitor may be significantly more potent than the other. The synthesis of enantiomerically pure fluorinated amino acids is therefore crucial for developing effective and specific enzyme inhibitors. researchgate.netresearchgate.net

Studies on the positional isomer, 3-amino-4,4-difluorobutanoic acid, demonstrated stereospecific inhibition of GABA-T. Research showed that the (-) enantiomer was responsible for the enzyme's inactivation. In experiments, a 0.5 mM concentration of the pure (-) enantiomer inhibited GABA-T at the same rate as a 1.0 mM concentration of the racemic mixture (containing both enantiomers). This indicates that the (+) enantiomer is inactive and does not contribute to the inhibition. youtube.com

The development of synthetic methods to produce specific enantiomers, such as (2S)-2-amino-4,4-difluorobutanoic acid, is a key area of research. fu-berlin.de The ability to incorporate a specific stereoisomer into a peptide allows for precise probing of the geometric constraints of an enzyme's active site. fu-berlin.de

Stereospecific Inhibition Example: GABA-T Inhibition by 3-amino-4,4-difluorobutanoic acid enantiomers

| Inhibitor Form | Concentration for Equivalent Inhibition Rate | Conclusion |

|---|---|---|

| Racemic (±) mixture | 1.0 mM | The (-) enantiomer is the active inhibitor. |

| (-) enantiomer | 0.5 mM |

Isotope Effects in Reaction Mechanisms (e.g., Deuterium (B1214612) Labeling)

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating enzyme reaction mechanisms. researchgate.netwikipedia.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), researchers can determine if the bond to that atom is broken in the rate-determining step of the reaction. nih.gov A significant change in the reaction rate upon isotopic substitution (a KIE greater than 1) suggests that C-H bond cleavage is a key part of the mechanism. wikipedia.orgnih.govd-nb.info

In studies of GABA-T inhibition by a related compound, β-difluoromethyl-β-alanine (3-amino-4,4-difluorobutanoic acid), deuterium labeling was used to probe the mechanism. When the hydrogen at the β-position was replaced with deuterium (β-²H), a marked primary isotope effect was observed. youtube.com Specifically, at a 1 mM inhibitor concentration, the half-life of the enzyme increased from 7 minutes to 32 minutes upon deuterium substitution, corresponding to a KIE of approximately 4.5. This large effect strongly indicates that the cleavage of the C-H bond at the β-position is the rate-determining step in the inactivation mechanism.

Similarly, studies on other flavoenzymes, such as D-amino acid oxidase, have used deuterium isotope effects to support a hydride transfer mechanism. d-nb.info The observation of a primary deuterium KIE of around 6.0 for the oxidation of alanine by tryptophan 2-monooxygenase was consistent with C-H bond cleavage being the intrinsic, rate-limiting step. nih.gov These findings highlight how deuterium labeling can provide definitive evidence for specific mechanistic pathways in enzyme inhibition.

Deuterium Isotope Effect on GABA-T Inhibition

| Compound (1 mM) | Enzyme Half-Life (t1/2) | Calculated Isotope Effect (KIE) |

|---|---|---|

| 3-amino-4,4-difluorobutanoic acid | 7 min | ~4.5 |

| β-²H-3-amino-4,4-difluorobutanoic acid | 32 min |

Theoretical and Computational Investigations

Molecular Dynamics Simulations of Fluorinated Biomolecules

Molecular dynamics (MD) simulations are a cornerstone for studying the interaction profiles and dynamic behavior of non-natural amino acids like (S)-2-amino-4,4-difluorobutanoic acid, also known as difluoroethylglycine (B13598732) (DfeGly). fu-berlin.defu-berlin.de These simulations model the movements and interactions of atoms and molecules over time, providing insights that are difficult to obtain through experimental methods alone.

Research has utilized MD simulations to understand how the incorporation of fluorinated amino acids influences the structure and function of peptides and proteins. fu-berlin.deresearchgate.net For instance, when DfeGly is substituted into a polypeptide chain, simulations can reveal how the fluorinated side chain interacts with its immediate environment. fu-berlin.de A key area of investigation is the impact on protein-protein interactions. fu-berlin.de In one doctoral study, BPTI (bovine pancreatic trypsin inhibitor) variants containing DfeGly were investigated to understand the influence of site-specific fluorination on the inhibitor's activity. fu-berlin.de The study highlighted that DfeGly-containing BPTI showed enhanced inhibition compared to the wild-type, a finding that can be rationalized by analyzing the simulated interaction networks. fu-berlin.de

These computational models are particularly useful for examining the formation of networks between fluorinated amino acid side chains and water molecules within protein binding pockets, a crucial factor in molecular recognition and binding affinity. fu-berlin.de By simulating these complex systems, researchers can better understand how the unique electronic properties of fluorine contribute to the stability and interaction patterns of the modified protein. fu-berlin.defu-berlin.de

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations offer a high-resolution lens to examine the intrinsic properties of molecules like 2-Amino-4,4-difluorobutanoic acid. These methods are used to perform detailed conformational analyses, predicting the molecule's preferred three-dimensional shapes. mdpi.com The rotational freedom around the single bonds in the butanoic acid chain allows for various spatial arrangements (conformers), and quantum calculations can determine the most energetically stable among them.

The process typically begins with a search for the minimum energy conformation using methods like Density Functional Theory (DFT) with a specific basis set, such as B3LYP/6-31+G(d,p). mdpi.com By systematically rotating the key dihedral angles of the molecule, a potential energy surface (PES) can be generated. mdpi.com The minima on this surface correspond to the most stable conformers, while the peaks represent transition states between them. mdpi.com

Furthermore, these calculations can predict various spectroscopic properties that can be compared with experimental data for structure validation.

NMR Spectroscopy: Chemical shifts (¹³C and ¹H) can be calculated by first optimizing the molecular geometry and then computing the shielding tensor. These calculated values are then referenced against a standard to predict the NMR spectrum.

IR Spectroscopy: After geometry optimization, the vibrational frequencies can be computed to predict the infrared spectrum, helping to identify the molecule's characteristic vibrational modes.

Prediction of Structure-Property Relationships

A primary goal of theoretical investigations is to establish clear relationships between a molecule's structure and its resulting properties. For fluorinated amino acids, this involves understanding how the number and position of fluorine atoms affect biological and chemical behavior. acs.org Techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling are employed to rationalize drug design and develop these predictive models. diva-portal.org In 3D-QSAR, compounds are aligned based on a common structure, and computational grids are used to analyze how changes in shape and electrostatic potential correlate with changes in biological activity. diva-portal.org

The introduction of fluorine into amino acid side chains can profoundly alter several key properties:

Hydrophobicity and Polarity: While heavily fluorinated chains are known to be hydrophobic, the introduction of a smaller number of fluorine atoms, as in this compound, can introduce a significant polar character into an otherwise hydrophobic side chain. fu-berlin.deacs.org This modulation of polarity is a critical factor in its interactions within a protein environment.

Secondary Structure Propensity: Fluorination dramatically influences the tendency of an amino acid to favor a particular secondary structure, such as an α-helix or β-strand. acs.org Studies on various fluorinated aliphatic amino acids have shown that the propensity to form an α-helix can vary significantly with the degree of fluorination. acs.org

Metabolic Stability: Compared to their non-fluorinated counterparts, fluorinated amino acids often exhibit enhanced metabolic stability and resistance to enzymatic degradation, a property conferred by the strong carbon-fluorine bond.

The table below, based on findings from broader studies on fluorinated amino acids, illustrates the general principle of how fluorination can impact secondary structure propensity. acs.org

| Amino Acid Type | Example | General Impact on α-Helix Propensity |

| Non-fluorinated | Leucine (B10760876) | High |

| Minimally Fluorinated | Monofluoroethylglycine | Reduced |

| Highly Fluorinated | Trifluoroethylglycine | Significantly altered |

These predictive relationships are vital for the field of protein engineering, allowing scientists to fine-tune the properties of peptides and proteins by strategically incorporating fluorinated amino acids like this compound. acs.org

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Peptide/Protein Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of peptides and proteins containing 2-Amino-4,4-difluorobutanoic acid. The presence of two fluorine atoms results in a characteristic isotopic pattern and a precise mass that can be used to confirm the successful incorporation of this non-canonical amino acid.

HRMS techniques, such as those coupled with liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS), allow for the analysis of complex mixtures of peptides, which is crucial in proteomics and peptidomics studies. nih.gov For instance, the exact mass of a peptide containing this compound can be calculated and compared with the experimentally determined mass to verify its identity. The high resolving power of these instruments enables the differentiation of the fluorinated peptide from other peptides with very similar masses.

Table 1: Theoretical and Observed Masses of a Hypothetical Peptide Containing this compound

| Peptide Sequence | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) |

| Ac-Gly-(DfeGly)-Ala-NH₂ | 305.1290 | 305.1295 | 1.6 |

Note: DfeGly is the abbreviation for this compound. The values presented are hypothetical and for illustrative purposes.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and proteins in solution. mit.edu By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides information on the α-helical, β-sheet, and random coil content of a polypeptide chain. mit.edu

Table 2: Hypothetical Secondary Structure Content of a Peptide Before and After Incorporation of this compound as Determined by CD Spectroscopy

| Peptide | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

| Native Peptide | 45 | 15 | 40 |

| Peptide with DfeGly | 42 | 16 | 42 |

Note: These values are illustrative and demonstrate how CD spectroscopy can quantify changes in secondary structure.

X-ray Crystallography for Atomic-Level Structural Elucidation

X-ray crystallography provides the most detailed, atomic-level three-dimensional structure of a molecule. umass.edu For proteins containing this compound, this technique can precisely determine the conformation of the amino acid side chain and its interactions with the surrounding protein environment.

To obtain a crystal structure, a well-ordered single crystal of the protein is required, which can be a challenging step. umass.edu Once a suitable crystal is obtained and diffracts X-rays, the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein are determined. umass.edu The high electron density of the fluorine atoms can aid in the interpretation of the electron density map in the region of the difluoromethyl group. The resulting structure can reveal how the C-F bonds are oriented and how the difluoromethyl group participates in hydrophobic or other interactions within the protein core.

Nuclear Magnetic Resonance (NMR) Beyond ¹⁹F (e.g., ¹H, ¹³C) for Structural Confirmation

While ¹⁹F NMR is a primary tool for studying fluorinated compounds, ¹H and ¹³C NMR spectroscopy are crucial for the complete structural confirmation of molecules containing this compound. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR, the protons on the α- and β-carbons of the amino acid will exhibit characteristic chemical shifts and coupling constants. The coupling between the protons and the adjacent fluorine atoms (J-coupling) provides valuable structural information. Similarly, in ¹³C NMR, the chemical shifts of the carbon atoms are influenced by the presence of the electron-withdrawing fluorine atoms. mdpi.com The carbon directly bonded to the two fluorine atoms (Cγ) will have a distinct chemical shift.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Chemical Shift (ppm) | Multiplicity |

| ¹H | Hα | ~4.0 | m |

| ¹H | Hβ | ~2.5 | m |

| ¹H | Hγ | ~6.0 | t |

| ¹³C | Cα | ~55 | s |

| ¹³C | Cβ | ~35 | t |

| ¹³C | Cγ | ~115 | t |

Note: These are approximate chemical shift values and can vary depending on the solvent and the specific chemical environment. 'm' denotes a multiplet and 't' denotes a triplet.

By combining the information from ¹H, ¹³C, and ¹⁹F NMR, a comprehensive picture of the structure and conformation of this compound and its derivatives can be obtained.

Future Research Directions and Innovations

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of enantiomerically pure fluorinated amino acids like 2-Amino-4,4-difluorobutanoic acid is a key area of research, as efficient production is crucial for its broader application. Early methods have paved the way for more advanced, scalable strategies.

Research has demonstrated various synthetic pathways. One approach involves the chemical and enzymatic aminoacylation of tRNA, where the amino acid's Nα-amino group is protected with a 4-pentenoyl group, and the acid is activated as a cyanomethyl ester. beilstein-journals.orgresearchgate.net This method is particularly useful for preparing the molecule for subsequent incorporation into peptides. beilstein-journals.org Another efficient chiral synthesis produces N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester and its analogs in high enantiomeric excess, starting from aspartic acid. researchgate.net

More recent innovations focus on gram-scale asymmetric synthesis, a critical step for making these compounds more accessible for extensive research and development. One such method utilizes a chiral nickel(II) complex, which allows for the synthesis of a diverse range of fluorinated amino acids, including (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid, in high yields and enantiomeric purity (96% ee). chemrxiv.org This one-pot hydrolysis and Fmoc-protection of the resulting amino acid represents a significant improvement in efficiency. chemrxiv.org

Comparison of Synthetic Strategies for this compound and its Derivatives

| Method | Key Reagents/Precursors | Key Features | Reference |

|---|---|---|---|

| Aminoacylation of tRNA | 4-pentenoyl protecting group, iodoacetonitrile | Prepares the amino acid for enzymatic ligation and incorporation into proteins. | beilstein-journals.org |

| Chiral Synthesis from Aspartic Acid | Aspartic acid, hexafluoroacetone (B58046) | Produces both enantiomers of fluoro analogues via a protected 2-amino-4-oxobutanoic acid intermediate. | researchgate.net |

| Asymmetric Synthesis via Ni(II) Complex | Chiral Ni(II) complex, dimethoxyethane, 3 M aqueous HCl | Allows for gram-scale synthesis with high enantiomeric excess (>94% ee) and a one-pot hydrolysis/Fmoc-protection step. | chemrxiv.org |

Future work will likely focus on further optimizing these routes, potentially through the development of novel catalysts or enzymatic processes to reduce the number of steps, improve yields, and enhance stereoselectivity, thereby making this compound a more readily available building block for complex molecular design.

Expansion of Applications in Protein Engineering and Design

The unique stereoelectronic properties of fluorine make this compound an attractive tool for protein engineering. Its incorporation can modulate protein folding, enhance stability, and alter protein-protein interactions. acs.org

Engineered proteins containing this compound (often abbreviated as DfeGly) are typically produced using cell-free translation systems combined with chemically aminoacylated suppressor tRNAs. researchgate.net This methodology allows for the site-specific insertion of the non-canonical amino acid into a protein sequence, enabling precise studies of its effects. beilstein-journals.orgresearchgate.net For example, DfeGly has been successfully incorporated into a yeast phenylalanine suppressor tRNA for in vitro protein mutagenesis. beilstein-journals.orgresearchgate.net

One area of application is in the study of protein-protein interactions within well-defined structural motifs like coiled coils. psu.edu In one study, DfeGly was substituted for a valine residue in the hydrophobic core of a heterodimeric coiled-coil peptide. psu.edu Using phage display technology, researchers found that despite its increased polarity compared to valine, DfeGly preferred to interact with canonical hydrophobic amino acids, demonstrating its compatibility with hydrophobic protein environments. psu.edu Such studies are crucial for understanding how to design proteins with novel functions and enhanced stability. The introduction of fluoroalkyl groups can significantly increase the thermal stability of protein structures. researchgate.net

Applications of this compound (DfeGly) in Protein Engineering

| Model System | Method of Incorporation | Key Finding | Reference |

|---|---|---|---|

| Yeast Phenylalanine Suppressor tRNA | Chemical aminoacylation via pdCpA and enzymatic ligation. | Demonstrated the feasibility of preparing DfeGly-tRNA for site-specific protein mutagenesis in cell-free systems. | beilstein-journals.orgresearchgate.net |

| Heterodimeric Coiled Coil (VPK/VPE) | Solid-phase peptide synthesis. | DfeGly, when substituted into the hydrophobic core, shows a preference for interacting with canonical hydrophobic amino acids. | psu.edu |

| General Protein Mutagenesis | Cell-free translation system with suppressor tRNA. | Enables the creation of engineered proteins to study the interaction of discrete fluorine atoms in a native protein environment. | researchgate.netresearchgate.net |

Future innovations will likely involve incorporating this compound into a wider range of proteins, including therapeutic proteins and enzymes, to enhance their stability, modulate their activity, and create novel functionalities.

Advanced Understanding of Fluorine-Biomolecule Interactions at the Molecular Level

A fundamental goal of ongoing research is to decipher the "fluorine code"—the principles governing how fluorine atoms interact within a complex biological environment. acs.org The introduction of one or two fluorine atoms, as in this compound, can introduce significant polarity into an otherwise hydrophobic amino acid side chain. acs.org This is a departure from heavily fluorinated side chains, which tend to be highly hydrophobic. acs.org

The strong electronegativity of fluorine and the resulting polar C-F bond can lead to specific, predictable conformational preferences. For instance, the gauche effect between a fluorine atom and a neighboring positive charge (like a protonated amine) can stabilize certain rotamers. nih.gov These subtle stereoelectronic effects influence the secondary structure propensity of the amino acid and, consequently, the folding properties of the entire peptide or protein. acs.org

Systematic studies using model systems like coiled coils are essential for dissecting these interactions. By substituting fluorinated amino acids at different positions within a protein's hydrophobic core, researchers can evaluate the context-dependent effects of fluorine. d-nb.info It has been observed that the impact of a fluorinated side chain depends not only on its intrinsic properties but also on the specific microenvironment with which it interacts. acs.orgd-nb.info The presence of a polar C–F bond can enable unique dipolar interactions within a binding pocket, potentially enhancing binding affinity. nih.govresearchgate.net

Future research will leverage advanced spectroscopic techniques (like 19F NMR), computational modeling, and high-resolution structural biology to build a more predictive model of fluorine-biomolecule interactions. nih.gov This will enable the rational design of fluorinated amino acids like this compound to achieve specific outcomes, such as stabilizing a desired protein conformation, enhancing ligand binding, or improving metabolic stability. acs.orgfu-berlin.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.